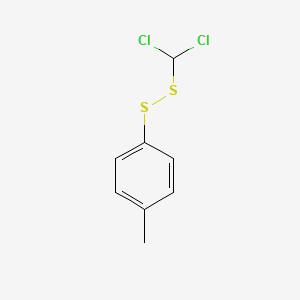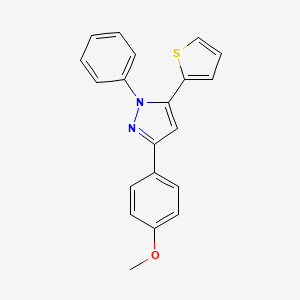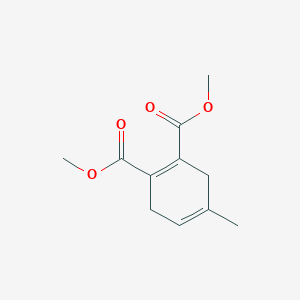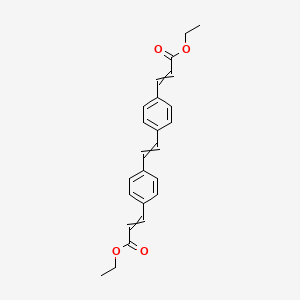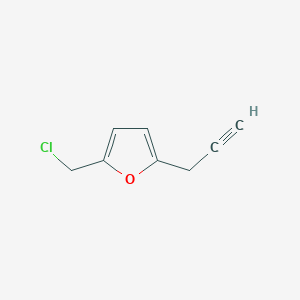![molecular formula C10H21NO3SSi B14605076 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 60160-06-7](/img/structure/B14605076.png)
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure involving silicon, oxygen, nitrogen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with ethylsulfanyl ethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-nitrogen bond can be reduced under specific conditions to form simpler silanes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silanes.
Substitution: Various substituted silatranes depending on the reagents used.
科学的研究の応用
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a reagent for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These complexes can interact with biological molecules, potentially inhibiting or modifying their activity .
類似化合物との比較
Similar Compounds
1-Vinylsilatrane: Similar structure but with a vinyl group instead of an ethylsulfanyl group.
1-Ethylsilatrane: Similar structure but without the ethylsulfanyl group.
Uniqueness
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted applications .
特性
CAS番号 |
60160-06-7 |
|---|---|
分子式 |
C10H21NO3SSi |
分子量 |
263.43 g/mol |
IUPAC名 |
1-(2-ethylsulfanylethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H21NO3SSi/c1-2-15-9-10-16-12-6-3-11(4-7-13-16)5-8-14-16/h2-10H2,1H3 |
InChIキー |
SWBVAHXPIVYHRX-UHFFFAOYSA-N |
正規SMILES |
CCSCC[Si]12OCCN(CCO1)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
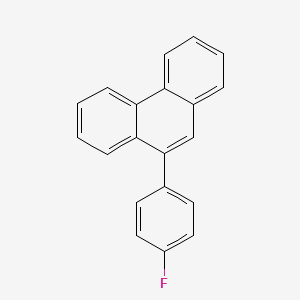
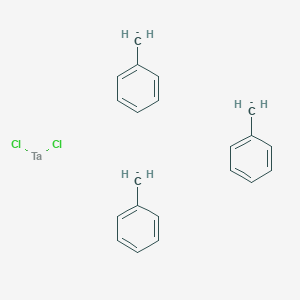
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
